molecular formula C17H15ClN2O4S B12920856 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester CAS No. 206256-32-8

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester

Cat. No.: B12920856
CAS No.: 206256-32-8
M. Wt: 378.8 g/mol
InChI Key: YLPOCIPTIQBWAU-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester is a complex organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and are commonly found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester typically involves multiple steps. One common method starts with the preparation of ethyl indole-2-carboxylate, which is then subjected to various functionalization reactions. For instance, the nitrogen of ethyl indole-2-carboxylate can be alkylated using aqueous potassium hydroxide in acetone

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and sulfonates, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple scientific fields.

Properties

CAS No.

206256-32-8

Molecular Formula

C17H15ClN2O4S

Molecular Weight

378.8 g/mol

IUPAC Name

ethyl 3-(2-aminophenyl)sulfonyl-5-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C17H15ClN2O4S/c1-2-24-17(21)15-16(11-9-10(18)7-8-13(11)20-15)25(22,23)14-6-4-3-5-12(14)19/h3-9,20H,2,19H2,1H3

InChI Key

YLPOCIPTIQBWAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3N

Origin of Product

United States

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